4-Acetamido-4-phenylbutanoic acid 4-Acetamido-4-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18092908
InChI: InChI=1S/C12H15NO3/c1-9(14)13-11(7-8-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

4-Acetamido-4-phenylbutanoic acid

CAS No.:

Cat. No.: VC18092908

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamido-4-phenylbutanoic acid -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 4-acetamido-4-phenylbutanoic acid
Standard InChI InChI=1S/C12H15NO3/c1-9(14)13-11(7-8-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key XFJWBRGGCPVSSO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CCC(=O)O)C1=CC=CC=C1

Introduction

Chemical Identification and Structural Properties

4-Acetamido-4-phenylbutanoic acid, also known as Acetyl-D-homophenylalanine, belongs to the class of N-acyl-amino acids. Its molecular formula is C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}, with a molecular weight of 221.25 g/mol . The compound features a phenyl group and an acetamido moiety attached to a butanoic acid chain, conferring chiral properties critical for its interactions in biological systems. Key physical properties include:

PropertyValueSource
Density1.169 g/cm³
Boiling Point461.1°C at 760 mmHg
Flash Point232.6°C
Melting PointNot explicitly reported
SolubilitySoluble in polar solvents

The compound’s optical rotation ([α][\alpha]) is 19-19^\circ (C=1 in methanol), highlighting its enantiomeric purity . Its structure is confirmed via NMR and mass spectrometry, with the canonical SMILES representation: CC(=O)NC(CCC1=CC=CC=C1)C(=O)O\text{CC(=O)NC(CCC1=CC=CC=C1)C(=O)O}.

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of 4-acetamido-4-phenylbutanoic acid typically involves multi-step reactions starting from L-phenylalanine. A patented method (US6372938B1, EP1404638B1) outlines the use of benzene and γ-butyrolactone in the presence of Lewis acid catalysts (e.g., aluminum chloride) . The reaction proceeds as follows:

  • Friedel-Crafts Acylation: Benzene reacts with γ-butyrolactone under catalytic conditions to form 4-phenylbutyrolactone.

  • Hydrolysis: The lactone intermediate is hydrolyzed to 4-phenylbutyric acid.

  • Amination and Acetylation: Introduction of an amino group followed by acetylation yields the final product .

This method achieves yields up to 70% under optimized conditions (50–60°C, 90-minute reaction time) . Alternative routes include enzymatic resolution of racemic mixtures using acylases, as described in JPS6363646A .

Purification and Quality Control

Post-synthesis purification involves recrystallization from aqueous ethanol or methanol. Analytical methods such as HPLC (High-Performance Liquid Chromatography) and chiral column chromatography ensure enantiomeric excess >98% . Purity standards for research-grade material exceed 95%, as verified by titration and spectroscopic analysis .

Applications in Research and Industry

Pharmaceutical Development

4-Acetamido-4-phenylbutanoic acid serves as a precursor in ACE (angiotensin-converting enzyme) inhibitors and neuromodulators. Its structural similarity to phenylalanine enables integration into peptide-based therapeutics, enhancing bioavailability and target specificity . For example, derivatives of this compound are investigated for Alzheimer’s disease due to their potential to modulate amyloid-β aggregation .

Peptide Synthesis

As a non-proteinogenic amino acid, it is employed in solid-phase peptide synthesis (SPPS) to introduce hydrophobic and chiral motifs. This application is critical for designing antimicrobial peptides and enzyme inhibitors .

Biochemical Studies

The compound inhibits histone deacetylases (HDACs) and endoplasmic reticulum (ER) stress pathways, making it a tool for studying epigenetic regulation and protein folding diseases . In Caenorhabditis elegans models, analogs like 4-phenylbutyric acid (4-PBA) reduce amyloid-β toxicity via HSF-1 activation, suggesting parallel mechanisms for 4-acetamido derivatives .

Cosmetic Formulations

Recent studies explore its role in anti-aging products, where it stabilizes collagen matrices and mitigates oxidative stress in dermal cells .

Mechanism of Action

The acetylated amino acid backbone facilitates interactions with cellular chaperones and metabolic enzymes. Key mechanisms include:

  • HDAC Inhibition: By chelating zinc ions in HDAC active sites, it upregulates histone acetylation, enhancing gene expression for stress response proteins .

  • Chaperone-Mediated Protein Folding: Binds to misfolded proteins, promoting ER-associated degradation (ERAD) and reducing proteotoxicity .

  • Amino Acid Metabolism: Competes with endogenous amino acids for transporters, modulating mTOR and AMPK signaling pathways .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
L-PhenylalanineProteinogenic amino acid; lacks acetyl groupDietary supplements
4-Phenylbutyric AcidShorter chain; no acetamido groupHDAC inhibition, cancer
D-HomophenylalanineNon-acetylated; chiral centerPeptide synthesis

4-Acetamido-4-phenylbutanoic acid’s acetyl group enhances metabolic stability compared to homophenylalanine, while its phenyl moiety improves membrane permeability relative to 4-phenylbutyric acid .

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